molecular formula C8H14O B14700430 4-Methyl-3-hepten-2-one CAS No. 22319-25-1

4-Methyl-3-hepten-2-one

Cat. No.: B14700430
CAS No.: 22319-25-1
M. Wt: 126.20 g/mol
InChI Key: URFGREAPSNSHAH-VOTSOKGWSA-N
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Description

4-Methyl-3-hepten-2-one is an organic compound with the molecular formula C8H14O. It is a colorless liquid with a fruity odor, commonly used in the flavor and fragrance industry. The compound is also known by its IUPAC name, 4-methylhept-3-en-2-one .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Methyl-3-hepten-2-one can be synthesized through various methods. One common synthetic route involves the reaction of isobutylene, formaldehyde, and acetone under specific conditions. The reaction typically occurs at a temperature of 250°C and a pressure of 30 MPa .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of catalytic processes to ensure high yield and purity. The reaction conditions are carefully controlled to optimize the production efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-3-hepten-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert this compound into alcohols.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Various halogenating agents and nucleophiles can be employed in substitution reactions.

Major Products Formed

Scientific Research Applications

4-Methyl-3-hepten-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its role in biological processes and its potential as a bioactive molecule.

    Medicine: Research is ongoing to explore its potential therapeutic properties and its use in drug development.

    Industry: It is widely used in the flavor and fragrance industry due to its pleasant odor.

Mechanism of Action

The mechanism of action of 4-methyl-3-hepten-2-one involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a signaling molecule, influencing various cellular processes. The compound’s effects are mediated through its interaction with receptors and enzymes, leading to changes in cellular function and metabolism .

Comparison with Similar Compounds

Properties

CAS No.

22319-25-1

Molecular Formula

C8H14O

Molecular Weight

126.20 g/mol

IUPAC Name

(E)-4-methylhept-3-en-2-one

InChI

InChI=1S/C8H14O/c1-4-5-7(2)6-8(3)9/h6H,4-5H2,1-3H3/b7-6+

InChI Key

URFGREAPSNSHAH-VOTSOKGWSA-N

Isomeric SMILES

CCC/C(=C/C(=O)C)/C

Canonical SMILES

CCCC(=CC(=O)C)C

Origin of Product

United States

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